6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC14837620
Molecular Formula: C23H28N6O
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28N6O |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C23H28N6O/c1-30-20-9-7-19(8-10-20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28) |
| Standard InChI Key | WDYIDAUIWRIEAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of triazine derivatives often involves reactions such as Suzuki coupling or nucleophilic substitution, depending on the desired substituents. For example, the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine involves a Suzuki coupling reaction using methoxyphenylboronic acid and cyanuric chloride .
Biological and Chemical Applications
Triazine derivatives are explored for various biological activities, including antimicrobial and anticancer properties. The presence of a benzylpiperidine moiety might suggest potential applications in neurological disorders, given the role of similar compounds as muscarinic receptor antagonists .
Related Triazine Derivatives
-
6-[(4-benzylpiperidin-1-ium-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with a 2-methoxyphenyl group instead of a 4-methoxyphenyl group .
-
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine: This compound features a piperazine ring instead of piperidine and a different aromatic substituent .
Piperidine Derivatives
Piperidine derivatives are often explored for their pharmacological properties, including muscarinic receptor antagonism .
Data Table: Comparison of Related Triazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 6-[(4-benzylpiperidin-1-ium-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | C23H29N6O+ | 405.5 | 2-methoxyphenyl, benzylpiperidine |
| 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine | C23H27N7O2 | 433.5 | 2,3-dihydro-1,4-benzodioxin-6-yl, benzylpiperazine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume